1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-4-26-20-9-7-18(8-10-20)14-21(25)24-12-11-23-22(24)27-15-19-13-16(2)5-6-17(19)3/h5-10,13H,4,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOFDEVMEZVRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethanone , also referred to as a thioether-containing imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Thioether Linkage : The sulfur atom connected to the benzyl group enhances its chemical diversity.
- Phenyl Group : Attached to a ketone functional group which may influence biological interactions.
The molecular formula is with a molecular weight of approximately 330.4 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of various enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : Interaction with specific receptors (e.g., serotonin receptors) can lead to altered physiological responses.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thioether Group : The presence of the thioether linkage enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Substituents on the Imidazole Ring : Variations in substituents can significantly affect potency and selectivity towards specific biological targets.
Biological Activity Data
A summary of biological activities reported for similar compounds is presented in the table below:
| Compound Name | Notable Activities | Reference |
|---|---|---|
| 2-(Phenylthio)-4,5-dihydroimidazole | Antimicrobial | |
| Benzothiazole Derivatives | Antiviral | |
| Imidazole Derivatives | Antitumor |
Case Studies
- Antitumor Activity : Research has indicated that imidazole derivatives exhibit significant antitumor properties. A study demonstrated that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents.
- Antimicrobial Studies : In vitro studies have shown that similar compounds possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes.
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, showing promise in models of neurodegenerative diseases by modulating neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Benzylthio vs. Fluorobenzylthio Derivatives describes (4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone, which replaces the 2,5-dimethylbenzyl group with a 4-fluorobenzyl moiety. This substitution alters electronic properties (electron-withdrawing fluorine vs. For example, fluorinated derivatives often exhibit enhanced metabolic stability .
B. Diphenylimidazole Derivatives highlights 2-(benzylthio)-4,5-diphenyl-1H-imidazoles, where the 4,5-dihydroimidazole ring is replaced with a fully aromatic diphenylimidazole system. The absence of a saturated imidazole ring reduces conformational flexibility, which may affect interactions with enzymes or receptors. Additionally, the ethoxyphenyl ethanone group in the target compound introduces a ketone functionality absent in these analogues, possibly influencing redox properties .
C. Triazole-Based Analogues details 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which replaces the imidazole core with a triazole ring. However, the sulfonyl group in this compound introduces polarity absent in the target molecule .
Physicochemical Properties
- Melting Points : reports a melting point of 276–278°C for (Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one , significantly higher than typical imidazole derivatives. This suggests that fused aromatic systems (e.g., benzo[b]thiophene) increase crystallinity, whereas the target compound’s ethoxyphenyl group may lower its melting point due to reduced symmetry .
- Spectroscopic Data : The IR and ¹H-NMR profiles in (e.g., NH stretch at 3058 cm⁻¹, aromatic protons at δ 8.94 ppm) provide benchmarks for validating the target compound’s structure .
Comparative Data Table
Research Implications
The structural and functional diversity of imidazole derivatives underscores the importance of substituent optimization. For instance, replacing the 2,5-dimethylbenzyl group in the target compound with electron-deficient aromatic systems (e.g., fluorobenzyl) could enhance metabolic stability , while incorporating sulfonyl groups () might improve solubility . Further studies should prioritize synthesizing the target compound using ’s benzylthio coupling methodology and evaluating its bioactivity against ’s imidazole-based antibacterial benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
